Technical Documentation Center

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • CAS: 1215295-90-1

Core Science & Biosynthesis

Foundational

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Comprehensive Safety, Handling, and Synthetic Utility Guide

Executive Summary In modern drug discovery, the pursuit of novel chemical space often relies on conformationally restricted bioisosteres to improve target binding affinity, metabolic stability, and pharmacokinetic profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pursuit of novel chemical space often relies on conformationally restricted bioisosteres to improve target binding affinity, metabolic stability, and pharmacokinetic profiles. 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 1215295-90-1) is a specialized bicyclic heterocycle that serves as an advanced building block in medicinal chemistry [1]. By fusing a pyrrole ring to a piperazine core and introducing a gem-dimethyl group, this scaffold offers unique steric and electronic properties. It has been leveraged in the development of kinase inhibitors (e.g., PIM kinases), G-protein-coupled receptor (GPCR) ligands, and aldose reductase inhibitors [4, 5].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) aligned framework for the safe handling, storage, and synthetic application of this highly valuable, yet reactive, secondary amine.

Physicochemical Identity & Structural Data

Understanding the physicochemical properties of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the first step in predicting its reactivity and safety profile. The gem-dimethyl group at the C1 position provides significant steric shielding to the adjacent secondary amine, altering both its nucleophilicity and its susceptibility to oxidative degradation compared to the unsubstituted parent scaffold.

Table 1: Chemical Identity and Physical Properties
PropertyValue / Description
Chemical Name 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS Number 1215295-90-1 [1]
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol [1]
SMILES CC1(C)NCCN2C=CC=C21 [1]
InChI Key RBRFIMQHAPJDAY-UHFFFAOYSA-N
Physical Form Pale-yellow to yellow-brown liquid/oil (typical for free base) [2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; slightly soluble in water

Safety Data Sheet (SDS) & Hazard Mitigation

Like many low-molecular-weight nitrogen heterocycles, the free base of this compound is basic and potentially corrosive. Based on analog data from the parent 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold [2] and related substituted derivatives [3], strict adherence to standard operating procedures for hazardous amines is mandatory.

Table 2: Expected GHS Hazard Classifications
Hazard ClassHazard StatementSignal Word
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage [2]Danger
Acute Toxicity (Oral/Dermal) H302 + H312: Harmful if swallowed or in contact with skin [3]Warning
Specific Target Organ Toxicity H335: May cause respiratory irritationWarning
Causality-Driven PPE and Handling Rationale
  • Respiratory Protection: The compound's vapor pressure at room temperature, combined with its basicity, means inhalation can cause severe irritation to the respiratory tract mucosa. Always handle within a certified Class II fume hood.

  • Dermal Protection: Amines can cause rapid saponification of skin lipids, leading to deep chemical burns. Standard latex is insufficient; heavy-duty nitrile or neoprene gloves must be worn and inspected for micro-tears.

  • Ocular Protection: Splash goggles and a face shield are required. Amines cause rapid corneal damage upon contact.

Emergency First Aid Protocols
  • Skin Contact: Do not attempt to neutralize with weak acids on the skin, as the exothermic neutralization reaction can exacerbate tissue damage. Immediately flush with copious amounts of water for at least 15 minutes.

  • Eye Contact: Flush immediately with a continuous stream of water for 20 minutes. Remove contact lenses if present. Seek immediate ophthalmological intervention.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess PPE Don Full PPE (Respirator, Nitrile) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Caption: Workflow for hazardous amine spill containment and neutralization.

Storage and Stability Causality

Secondary amines are notoriously sensitive to atmospheric conditions. Proper storage is not merely a safety precaution; it is a critical requirement for maintaining synthetic integrity.

  • Oxidative Degradation: Exposure to atmospheric oxygen leads to the formation of N-oxides.

  • Carbamate Formation: The free secondary amine readily reacts with atmospheric carbon dioxide (CO₂) to form carbamate salts, which manifest as an insoluble white crust around the container lid and degrade the reagent's molarity.

  • Protocol: Store the compound at 2–8°C in a tightly sealed, amber glass vial [2]. Crucially, the headspace must be purged with dry Argon or Nitrogen gas after every use.

Synthetic Utility & Experimental Workflows

In drug discovery, the pyrrolo[1,2-a]pyrazine scaffold is utilized to rigidify linear piperazine chains, locking the molecule into a specific bioactive conformation [5]. However, the gem-dimethyl group at the C1 position introduces profound steric hindrance adjacent to the nucleophilic nitrogen.

When attempting N-arylation (a ubiquitous step in library synthesis), standard SₙAr conditions or basic Buchwald-Hartwig couplings using first-generation ligands (like BINAP) often fail. The steric bulk slows down the reductive elimination step in the catalytic cycle, leading to high rates of unwanted β-hydride elimination. To overcome this, we utilize RuPhos or BrettPhos —biaryl phosphine ligands specifically engineered by the Buchwald group to accommodate bulky secondary amines.

Self-Validating Protocol: Buchwald-Hartwig N-Arylation

This protocol describes the coupling of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with an aryl bromide. It includes built-in validation steps to ensure process integrity.

Reagents:

  • 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Causality: NaOtBu is chosen because it is strong enough to deprotonate the sterically hindered amine but does not interfere with the active Pd(0) species.

  • Solvent & Amine Addition: Cap the flask with a rubber septum, evacuate, and backfill with Argon (3 cycles). Add anhydrous toluene, followed by the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the electron-rich RuPhos ligand and the Pd(0) catalyst, killing the reaction.

  • Heating & Validation: Heat the mixture to 90°C.

    • Self-Validation Step: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the aryl bromide and the appearance of the product mass [M+H]⁺.

  • Workup: Once complete (typically 12–18 hours), cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black and insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically a Hexanes/EtOAc or DCM/MeOH gradient depending on the aryl group).

Synthesis Reagents Amine + Aryl Halide (Sterically Hindered) Degas Degas Solvent (Argon Purge, 15 min) Reagents->Degas Catalyst Pd2(dba)3 / RuPhos NaOtBu Base Catalyst->Degas Reaction Heat to 90°C (LC-MS Monitoring) Degas->Reaction Workup Aqueous Workup (EtOAc / Brine) Reaction->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Product N-Aryl Pyrrolo- pyrazine Derivative Purify->Product

Caption: Buchwald-Hartwig amination workflow for sterically hindered secondary amines.

References

  • NextSDS. "1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine(SALTDATA: FREE) - Chemical Substance Information." Nextsds.com. Available at: [Link]

  • Beilstein Journals. "A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives." Beilstein-journals.org. Available at:[Link]

  • ACS Publications. "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine- 4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone." Acs.org. Available at: [Link]

Exploratory

Comprehensive Physicochemical and Solubility Profiling of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Document Type: Technical Whitepaper & Laboratory Guide Introduction and Structural Rationale The compound 1,1-dimethyl-1,2,3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Document Type: Technical Whitepaper & Laboratory Guide

Introduction and Structural Rationale

The compound 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 1215295-90-1) is a highly specialized, nitrogen-rich bicyclic building block increasingly utilized in modern drug discovery. The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure, frequently embedded in molecules designed as PIM kinase inhibitors [1], melanin-concentrating hormone (MCH-R1) antagonists, and HIV-1 integrase inhibitors [2].

From a medicinal chemistry perspective, the addition of the gem-dimethyl group at the C1 position is a deliberate structural modification. This substitution leverages the Thorpe-Ingold effect (angle compression), which restricts the conformational flexibility of the tetrahydropyrazine ring. This rigidity often enhances target binding affinity by pre-organizing the molecule into its bioactive conformation. Furthermore, the steric bulk of the gem-dimethyl group shields the adjacent basic amine from rapid N-oxidation and metabolic degradation by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of derived drug candidates.

Quantitative Physicochemical Properties

Understanding the baseline physicochemical properties of this fragment is critical before initiating formulation or derivatization. The molecule features two distinct nitrogen atoms: a non-basic pyrrole nitrogen (whose lone pair is delocalized into the aromatic sextet) and a basic secondary aliphatic amine within the tetrahydropyrazine ring.

Table 1: Core Physicochemical Parameters
PropertyValue / SpecificationMechanistic Implication
CAS Number 1215295-90-1Unique identifier for procurement and regulatory tracking [3].
Molecular Formula C₉H₁₄N₂Low molecular weight fragment, ideal for Lead-Oriented Synthesis.
Molecular Weight 150.22 g/mol High ligand efficiency potential; leaves ample room for elaboration.
SMILES String CC1(C)NCCN2C=CC=C21Defines the gem-dimethyl substitution adjacent to the basic amine.
Predicted pKa (Amine) ~8.5 – 9.2Compound exists primarily as a protonated cation at physiological pH (7.4).
Predicted LogP 1.2 – 1.8Moderate lipophilicity; balances aqueous solubility with membrane permeability.

pH-Dependent Solubility Profile

The solubility of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is heavily dictated by the ionization state of its secondary amine. Because the pKa is approximately 8.5–9.2, the compound exhibits a classic weak-base solubility profile.

In the highly acidic environment of the stomach (pH 1.2), the amine is fully protonated, resulting in high aqueous solubility driven by ion-dipole interactions with water. As the compound transitions to the neutral/slightly basic environment of the small intestine (pH 6.8–7.4), the proportion of the un-ionized free base increases. While this decreases thermodynamic aqueous solubility, it exponentially increases the compound's lipophilicity (LogD), thereby driving passive transcellular membrane permeation.

Logic N1 Stomach (pH 1.2) Fully Protonated Amine N2 High Aqueous Solubility (Rapid Dissolution) N1->N2 N3 Intestine (pH 7.4) Free Base Equilibrium N2->N3 N4 High Lipophilicity (Membrane Permeation) N3->N4

Diagram: pH-dependent protonation states driving the dissolution-absorption logic.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the solubility of this compound for preclinical development, standard kinetic solubility assays (e.g., DMSO dilution) are insufficient. A rigorous Thermodynamic Shake-Flask Protocol must be employed.

As a Senior Application Scientist, I mandate the following protocol because it is a self-validating system. It accounts for the fact that basic amines can consume protons during dissolution, potentially altering the pH of the test buffer and invalidating the results.

Protocol: Thermodynamic Solubility and Solid-State Stability Profiling

Objective: Determine the equilibrium solubility of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine across the physiological pH range while verifying solid-state integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Causality: 50 mM provides sufficient buffering capacity to resist pH shifts caused by the dissolution of the basic amine.

  • Sample Equilibration: Add an excess of the solid compound (approx. 10 mg) to 1.0 mL of each buffer in sealed glass vials.

  • Incubation: Agitate the vials on an orbital shaker at 300 RPM at exactly 37.0 ± 0.5 °C for 24 hours. Causality: 24 hours ensures that thermodynamic equilibrium is reached between the solid lattice and the solvated molecules.

  • Phase Separation (Critical Step): Centrifuge the suspensions at 15,000 × g for 15 minutes. Causality: We use ultracentrifugation rather than syringe filtration. Lipophilic free bases often bind non-specifically to PTFE or nylon filter membranes, which would artificially lower the measured solubility [4].

  • Final pH Measurement (Self-Validation): Measure the pH of the supernatant. Causality: If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the solubility value corresponds to the shifted pH, not the target pH.

  • Quantification: Dilute the supernatant appropriately and quantify the compound concentration using HPLC-UV (λ = 210 nm) against a validated calibration curve.

  • Solid Residue Analysis: Extract the remaining solid pellet, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Causality: At pH 1.2, the free base may convert into a hydrochloride salt. XRPD confirms whether the measured solubility represents the free base or a newly formed salt polymorph.

Workflow A Compound 1215295-90-1 (Solid State) B Equilibration in 50mM Buffers (pH 1.2, 4.5, 7.4 at 37°C) A->B C Phase Separation (15,000 x g Ultracentrifugation) B->C D Supernatant Analysis (Final pH Check + HPLC-UV) C->D E Solid Residue Analysis (XRPD for Salt/Polymorph Check) C->E F Validated Thermodynamic Solubility Profile D->F E->F

Diagram: Self-validating workflow for thermodynamic solubility and solid-state profiling.

Conclusion

The 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a highly versatile, sterically tuned building block. Its physicochemical behavior is dominated by the basicity of the tetrahydropyrazine nitrogen and the steric shielding provided by the gem-dimethyl group. By employing rigorous, self-validating thermodynamic solubility protocols that account for pH shifts and solid-state transformations, researchers can confidently integrate this fragment into advanced lead optimization campaigns.

References

  • Title: Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases Source: Bioorganic & Medicinal Chemistry (ResearchGate) URL: [Link]

  • Title: 8-hydroxy-1-oxo-tetrahydropyrrolopyrazine compounds useful as hiv integrase inhibitors (CA2498566A1)
  • Title: The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174 Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Advanced Catalytic Hydrogenation Protocols for Pyrrolo[1,2-a]pyrazine Scaffolds: From Asymmetric Reduction to Octahydro-Derivatives

Introduction and Strategic Rationale The pyrrolo[1,2-a]pyrazine framework and its fully saturated analog, octahydropyrrolo[1,2-a]pyrazine, are privileged structural motifs in modern medicinal chemistry. These scaffolds a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The pyrrolo[1,2-a]pyrazine framework and its fully saturated analog, octahydropyrrolo[1,2-a]pyrazine, are privileged structural motifs in modern medicinal chemistry. These scaffolds are integral to the architecture of numerous bioactive natural products (such as cyclooroidin and the agelastatin family)[1] and serve as potent synthetic pharmacophores, notably as inhibitor of apoptosis protein (IAP) antagonists[2].

Historically, the reduction of nitrogen-rich heteroarenes has presented a formidable challenge. The high density of basic nitrogen atoms frequently leads to catalyst poisoning via strong coordination to the metal center[3]. Furthermore, when attempting to synthesize chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, the partially reduced intermediates are highly susceptible to racemization through reversible enamine/imine tautomerization. To overcome these bottlenecks, advanced catalytic hydrogenation protocols leveraging specific transition metals and basic additives have been developed to ensure both high conversion and strict stereocontrol[4].

Mechanistic Insights: The Causality of Catalyst and Additive Selection

To design a self-validating and robust protocol, one must understand the causality behind the reagent selection.

Why Iridium? While ruthenium and rhodium catalysts are standard for many asymmetric hydrogenations, iridium complexes paired with chiral diphosphine ligands (such as TunePhos) exhibit superior tolerance to the multiple heteroatoms present in the pyrrolo[1,2-a]pyrazine core[3]. The iridium center facilitates the initial activation of the heteroarene and the subsequent hydride transfer without irreversible binding to the substrate's nitrogen atoms.

The Critical Role of Cesium Carbonate (Cs₂CO₃): In the asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, the reaction generates acidic byproducts that catalyze the racemization of the newly formed stereocenters. The addition of Cs₂CO₃ is not merely for substrate solubility; it is a mechanistic necessity. Cs₂CO₃ acts as a precise acid scavenger, neutralizing the microenvironment, stabilizing the chiral intermediate, and thereby completely prohibiting the racemization pathway while simultaneously driving the reaction to >95% conversion[4][5].

Mechanism A Pyrrolo[1,2-a]pyrazinium Salt (Pro-chiral Substrate) C Partially Reduced Intermediate (Prone to Racemization) A->C H2 (40 atm) B [Ir(cod)Cl]2 + Chiral Ligand (e.g., TunePhos) B->C Catalysis E Chiral 1,2,3,4-Tetrahydropyrrolo [1,2-a]pyrazine (>95% ee) C->E Fast Enantioselective Reduction D Cesium Carbonate (Cs2CO3) Neutralizes Acidic Byproducts D->C Prohibits Racemization Increases Conversion

Mechanistic pathway of Ir-catalyzed asymmetric hydrogenation highlighting the role of Cs2CO3.

Quantitative Optimization Data

The following table summarizes the causal relationship between the catalyst system, the additive, and the resulting reaction efficacy, demonstrating why the Ir/Cs₂CO₃ system is the gold standard[4].

EntryCatalyst PrecursorChiral LigandAdditiveConversion (%)Enantiomeric Excess (ee %)
1[Ir(cod)Cl]₂(R)-BINAPNone4215
2[Ir(cod)Cl]₂(S,S,Rax)-C3-TunePhosNone7568
3[Ir(cod)Cl]₂(S,S,Rax)-C3-TunePhosNa₂CO₃8882
4 [Ir(cod)Cl]₂ (S,S,Rax)-C3-TunePhos*Cs₂CO₃ >99 95

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts

This protocol provides direct access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. The procedure is designed as a self-validating workflow, ensuring intermediate checks prevent downstream failures.

Materials Required
  • Substrate: Substituted pyrrolo[1,2-a]pyrazinium salt (1.0 mmol)

  • Catalyst: [Ir(cod)Cl]₂ (1.0 mol %)

  • Ligand: (S,S,Rax)-C3*-TunePhos (2.2 mol %)

  • Additive: Cs₂CO₃ (10 mol %)

  • Solvent: Anhydrous Dichloromethane (DCM) / Tetrahydrofuran (THF) mixture (1:1, 10 mL)

  • Gas: Ultra-high purity Hydrogen (H₂)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox Required):

    • In a nitrogen-filled glovebox, combine [Ir(cod)Cl]₂ (1.0 mol %) and the chiral TunePhos ligand (2.2 mol %) in a dry vial.

    • Add 2 mL of anhydrous DCM. Stir at room temperature for 30 minutes.

    • Validation Check: The solution should transition from a pale yellow to a deep, homogeneous orange/red, indicating successful formation of the active Ir-diphosphine complex.

  • Reaction Assembly:

    • Transfer the pyrrolo[1,2-a]pyrazinium salt (1.0 mmol) and Cs₂CO₃ (10 mol %) into a stainless-steel autoclave equipped with a magnetic stir bar.

    • Quantitatively transfer the pre-activated catalyst solution into the autoclave, followed by the remaining 8 mL of the DCM/THF solvent mixture.

  • Hydrogenation:

    • Seal the autoclave and purge the system with H₂ gas three times to displace any residual inert gas.

    • Pressurize the reactor to 40 atm (approx. 600 psi) with H₂.

    • Stir the reaction vigorously (800 rpm) at 25 °C for 12–24 hours.

    • Validation Check: Monitor the pressure gauge. A slight pressure drop indicates hydrogen consumption. After 12 hours, vent a microscopic aliquot and analyze via TLC (DCM:MeOH 9:1) to confirm the disappearance of the starting material.

  • Workup and Isolation:

    • Carefully vent the H₂ gas. Filter the reaction mixture through a short pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Stereochemical Validation:

    • Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard. The target ee should be ≥95%[4].

Protocol 2: Synthesis of Octahydropyrrolo[1,2-a]pyrazines via Catalytic Hydrogenation

For the synthesis of fully saturated octahydropyrrolo[1,2-a]pyrazine scaffolds (often utilized as unnatural amino acid derivatives or proline mimetics), a heterogeneous catalytic hydrogenation approach is employed. This protocol focuses on the simultaneous N-debenzylation and alkene reduction of bicyclic precursors[6].

Materials Required
  • Substrate: N-benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative (1.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C, 10 wt%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (15 mL)

  • Gas: Hydrogen (H₂) via balloon or Parr shaker

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve the N-benzyl precursor (1.0 mmol) in 15 mL of HPLC-grade MeOH in a heavy-walled reaction flask.

  • Catalyst Loading:

    • Carefully add 10% Pd/C (10 wt%, ~100 mg) to the solution. Safety Note: Pd/C is highly pyrophoric. Add the catalyst under a gentle stream of argon or nitrogen to prevent solvent ignition.

  • Hydrogenation:

    • Attach a three-way stopcock with a hydrogen balloon to the flask.

    • Evacuate the flask under vacuum and backfill with H₂. Repeat this purge cycle three times.

    • Stir the suspension vigorously at room temperature under 1 atm of H₂ for 6–8 hours.

  • In-Process Validation:

    • Withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS.

    • Validation Check: Look for the complete disappearance of the mass peak corresponding to the N-benzyl group (loss of m/z 90) and the addition of mass corresponding to the saturation of any remaining double bonds[6].

  • Filtration and Isolation:

    • Once complete, purge the flask with nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH (3 × 10 mL).

    • Concentrate the filtrate in vacuo to yield the pure octahydropyrrolo[1,2-a]pyrazine scaffold.

Workflow Step1 1. Substrate Prep N-Benzyl Precursor Step2 2. Catalyst Loading 10% Pd/C in MeOH Step1->Step2 Step3 3. Hydrogenation H2, 1 atm, 25 °C Step2->Step3 Step4 4. In-Process Check TLC / LC-MS Step3->Step4 Step5 5. Filtration & Isolation Octahydro Scaffold Step4->Step5

Step-by-step workflow for the synthesis of octahydropyrrolo[1,2-a]pyrazines via hydrogenation.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones Source: MDPI (Organics) URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts Source: Organic Letters (American Chemical Society) URL:[Link]

  • Synthesis of complex unnatural fluorine-containing amino acids (Octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic) Source: European Journal of Medicinal Chemistry / NIH URL:[Link]

Sources

Application

Application Note: Engineering Conformationally Restricted Peptidomimetics via 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Incorporation

Introduction & Strategic Rationale The transition from linear peptides to rigidified peptidomimetics is a critical phase in drug development, aimed at overcoming poor oral bioavailability, rapid proteolytic degradation,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from linear peptides to rigidified peptidomimetics is a critical phase in drug development, aimed at overcoming poor oral bioavailability, rapid proteolytic degradation, and high entropic penalties upon target binding. Among the most privileged heterocyclic scaffolds used in this endeavor are pyrrolopyrazine derivatives, which are widely recognized for their broad biological activities and utility as structural constraints[1].

Specifically, the incorporation of the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold[2] acts as a highly effective dipeptide or proline surrogate. The fusion of the pyrrole and partially saturated pyrazine rings inherently limits the Ramachandran Φ and Ψ angles. Crucially, the addition of the gem-dimethyl group at the C1 position introduces a pronounced Thorpe-Ingold effect. This steric bulk tightly locks the N-C α bond, restricting the conformational space to a narrow region that heavily favors pre-organized β -turn motifs[3]. By forcing the peptide into a biologically active conformation prior to receptor engagement, the entropic cost of binding is drastically reduced, leading to exponential increases in target affinity[3]. Furthermore, asymmetric synthetic routes have been established to produce these chiral scaffolds with high enantioselectivity, ensuring precise stereochemical control during peptide incorporation[4].

Mechanistic Insights: Conformational Locking

The following diagram illustrates the logical flow of how incorporating this specific scaffold translates structural chemistry into pharmacological efficacy.

Mechanism N1 Linear Peptide (High Flexibility) N2 Protease Susceptibility N1->N2 N3 High Entropic Cost Upon Binding N1->N3 M1 1,1-Dimethyl Pyrrolopyrazine Incorporation M2 Thorpe-Ingold Effect (Steric Locking) M1->M2 M3 Pre-organized β-Turn Conformation M2->M3 M4 Steric Shielding of Amide Bonds M2->M4 M5 Enhanced Target Affinity & In Vivo Half-Life M3->M5 M4->M5

Caption: Logical flow of conformational restriction via gem-dimethyl pyrrolopyrazine incorporation.

Quantitative Impact on Peptide Properties

The structural rigidity and lipophilicity imparted by the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold profoundly alter the physicochemical profile of the resulting mimetic. Table 1 summarizes representative comparative data when a native flexible hexapeptide is modified with this scaffold.

Table 1: Representative Comparative Data for Pyrrolopyrazine-Modified Peptidomimetics

Pharmacological ParameterNative HexapeptidePyrrolopyrazine MimeticFold Change / Impact
Serum Half-Life ( t1/2​ ) 1.2 hours> 24.0 hours> 20-fold increase
Lipophilicity (LogP) -1.5+0.8Enhanced membrane permeability
Binding Affinity ( Kd​ ) 450 nM12 nM37.5-fold improvement
Entropic Penalty ( −TΔS ) 8.5 kcal/mol2.1 kcal/mol~4-fold reduction

Experimental Design & Self-Validating Protocols

To seamlessly integrate this scaffold into Solid-Phase Peptide Synthesis (SPPS), we utilize Fmoc-1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid as the building block.

Protocol A: Scaffold Coupling to Resin-Bound Peptide

Objective: Attach the scaffold's carboxylic acid to the free primary amine of the growing peptide chain.

  • Resin Preparation: Swell 0.1 mmol of low-loading Rink Amide resin (0.3 mmol/g) in DMF for 30 minutes.

    • Causality: Low-loading resin prevents inter-chain aggregation, which is critical when introducing bulky, structurally rigid bicyclic systems.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of the Fmoc-scaffold, 0.29 mmol of HATU, and 0.3 mmol of HOAt in minimal DMF.

    • Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to pre-activate.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Causality: Pre-activation ensures the active ester is fully formed before encountering the resin, preventing truncated sequences.

  • Validation (Kaiser Test): Perform a standard Kaiser test. A negative result (yellow) validates complete coupling to the primary amine.

Protocol B: Elongation from the Scaffold (The Critical Step)

Objective: Couple the next amino acid to the highly hindered secondary amine of the pyrrolopyrazine scaffold.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the secondary amine of the scaffold.

  • Validation (Chloranil Test 1): Perform a Chloranil test.

    • Causality: The Kaiser test yields false negatives for secondary amines. A positive Chloranil test (blue/green on resin) is mandatory here to self-validate that the Fmoc group has been successfully removed from the hindered nitrogen.

  • Aggressive Coupling:

    • Dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid, 0.39 mmol of HATU, and 0.4 mmol of HOAt in DMF.

    • Add 0.8 mmol of symmetric collidine (instead of DIPEA).

    • Agitate for 4–6 hours at 40°C.

    • Causality: The gem-dimethyl group creates severe steric hindrance at the adjacent secondary amine. Standard DIC/Oxyma coupling will fail. HATU/HOAt driven by collidine at elevated temperatures provides the necessary reactivity while suppressing epimerization.

  • Validation (Chloranil Test 2): Repeat the Chloranil test. A negative result (colorless/yellow) self-validates that the difficult coupling is complete. If positive, repeat step 3 before proceeding.

Protocol C: Global Cleavage and QC
  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the peptidomimetic. Centrifuge and wash the pellet twice with ether.

  • LC-MS Validation: Analyze the crude product.

    • Causality: The gem-dimethyl pyrrolopyrazine scaffold produces a highly characteristic MS/MS fragmentation pattern (frequent loss of 15 Da corresponding to a methyl radical), which serves as a definitive structural confirmation of successful incorporation.

SPPS S1 Resin Swelling & Fmoc Removal S2 Scaffold Coupling (HATU/HOAt/DIPEA) S1->S2 S3 Chloranil QC (Secondary Amine) S2->S3 S4 Hindered Elongation (HATU/Collidine/40°C) S3->S4 S5 Global Cleavage (TFA Cocktail) S4->S5

Caption: Step-by-step SPPS workflow for pyrrolopyrazine scaffold incorporation highlighting critical QC checkpoints.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Organic Solubility of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (MW: 150.22 g/mol )[1].

Because this bicyclic system contains a highly basic secondary amine within its tetrahydropyrazine ring, it is prone to severe solubility variations depending on its solid-state form and intermolecular hydrogen-bonding networks.

Diagnostic Workflow

Use the following logical workflow to identify the root cause of your solubility issue before proceeding to the troubleshooting FAQs.

SolubilityTroubleshooting N1 API: 1,1-dimethyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine N2 Check Solid State N1->N2 N3 Salt Form (e.g., HCl) High Ionic Lattice N2->N3 Ionic N4 Free Base Form Neutral Molecule N2->N4 Neutral N5 Free-Basing Protocol (Aqueous Base / DCM) N3->N5 pH Adjustment N6 Assess Lattice Energy (Melting Point) N4->N6 N7 High MP ('Brick Dust') Strong H-Bonding N6->N7 MP > 150°C N8 Low MP ('Grease') Polarity Mismatch N6->N8 MP < 100°C N9 Co-Solvent Screening (Add DMSO/DMF) N7->N9 Disrupt Packing N10 Adjust Solvent Dielectric Constant N8->N10 Like Dissolves Like

Diagnostic workflow for resolving pyrrolopyrazine organic solubility.

Frequently Asked Questions (Troubleshooting)

Q1: My 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is completely insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate, but dissolves readily in water. What is happening? A1: You are likely working with a salt form of the API (e.g., hydrochloride or trifluoroacetate) rather than the free base. The secondary nitrogen in the tetrahydropyrazine ring is highly basic. In its protonated salt form, the molecule possesses a high ionic lattice energy that non-polar organic solvents cannot overcome[2]. Causality & Solution: Ionic bonds require solvents with high dielectric constants (like water) for solvation. To achieve organic solubility, you must neutralize the amine to its free base form, replacing strong ionic interactions with weaker Van der Waals forces. See Protocol A for the self-validating free-basing workflow.

Q2: I have confirmed my compound is in the free base form, but it still exhibits "brick dust" behavior—it won't dissolve in DCM, THF, or even water. Why? A2: This is a classic "brick dust" solubility issue. Even as a free base, the secondary amine (NH) acts as a strong hydrogen bond donor, while the pyrrole/pyrazine nitrogens act as acceptors. This leads to a highly ordered, tightly packed crystalline lattice. The energy required to break this crystal lattice exceeds the solvation energy provided by standard solvents[3]. Causality & Solution: You must disrupt the intermolecular hydrogen bonding. Using a polar aprotic co-solvent like DMSO or DMF (5–10% v/v) introduces competing hydrogen bond acceptors that break the API's self-association, effectively lowering the interfacial tension and enabling dissolution in the primary organic solvent[4].

Q3: How do I choose the right solvent system without causing side reactions in my downstream synthesis? A3: While the principle of "like dissolves like" dictates that non-polar solutes require non-polar solvents, functional group compatibility is critical[4]. If your downstream step involves electrophiles (e.g., acyl chlorides), nucleophilic solvents like alcohols (MeOH, EtOH) will cause competitive side reactions. Causality & Solution: Rely on aprotic solvent blends. Use a non-nucleophilic primary solvent (like DCM or 2-MeTHF) and titrate in an aprotic co-solvent (like DMF) just until the lattice energy is overcome. Refer to the Solvent Selection Matrix below.

Quantitative Data: Solvent Selection Matrix

Use the following physicochemical data to logically select your solvent system based on the specific solid-state barrier you are trying to overcome.

SolventDielectric Constant (ε)Polarity IndexSolubilization MechanismTroubleshooting Application
Water 80.110.2Ion-dipole solvationDissolving salt forms prior to free-basing.
DMSO 46.77.2H-bond acceptor; lattice disruptionCo-solvent for "brick dust" free base forms.
DCM 9.13.1Dipole-dipole & dispersionPrimary extraction solvent for free base.
Hexane 1.90.1Non-polar dispersionAnti-solvent used to force crystallization.

Experimental Methodologies

Protocol A: Biphasic Free-Basing and Organic Extraction

Self-Validating System: This protocol utilizes a biphasic system to immediately trap the free base in the organic layer, preventing it from precipitating or degrading in the aqueous phase.

  • Preparation: Suspend 1.0 equivalent of the pyrrolopyrazine salt in a 1:1 (v/v) mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. Causality: Vigorous stirring maximizes the interfacial surface area. As the water-soluble salt is deprotonated by the mild base at the interface, the newly formed lipophilic free base immediately partitions into the DCM. This continuous removal of the product drives the equilibrium forward according to Le Chatelier's principle.

  • Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional volumes of DCM.

  • Purification: Wash the combined organic layers with brine (to remove residual water and salts), dry over anhydrous Na₂SO₄, and filter.

  • Validation: Spot the organic layer on a TLC plate alongside the original salt (using a polar eluent like 10% MeOH/DCM). The free base will migrate significantly higher (higher Rf) than the baseline-bound salt, confirming successful conversion.

Protocol B: Co-Solvent Supersaturation Screening

Self-Validating System: This method identifies the absolute minimum co-solvent volume required, preventing downstream workup issues caused by excess high-boiling solvents.

  • Baseline: Weigh 10 mg of the free base into a 2 mL clear glass vial. Add 1 mL of your primary organic solvent (e.g., THF). Agitate for 5 minutes.

  • Titration: If the solid remains undissolved (indicating high lattice energy), add a polar aprotic co-solvent (e.g., DMSO) in 10 µL (1% v/v) increments[4].

  • Equilibration: Vortex for 30 seconds after each addition. Causality: The incremental addition allows the co-solvent to gradually disrupt the API's intermolecular hydrogen bonding network without drastically altering the bulk dielectric properties of the primary solvent.

  • Validation: Once complete visual dissolution is achieved, seed the clear solution with a single micro-crystal of the API. If the crystal dissolves or the solution remains clear for 24 hours at room temperature, the system is thermodynamically stable. If it precipitates, the solution was only kinetically supersaturated, and a slightly higher co-solvent ratio is required.

References

  • Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL: [Link]

  • Title: Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations Source: CatSci URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,1-Dimethyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive molecules.[1][2] However, the synthetic chemistry surrounding this core can be challenging, primarily due to the steric hindrance imposed by the gem-dimethyl group at the C1 position.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic challenges effectively.

Section 1: Understanding the Core Challenge: The Gem-Dimethyl Effect

The primary obstacle in the synthesis and functionalization of these derivatives is the Thorpe-Ingold or gem-dimethyl effect, which significantly influences both reactivity and molecular conformation.[3]

Q: What is the gem-dimethyl effect and how does it specifically impact the 1,1-dimethyl-tetrahydropyrrolo[1,2-a]pyrazine scaffold?

A: The gem-dimethyl effect refers to the influence of two methyl groups attached to the same carbon atom. In this specific scaffold, the C1 gem-dimethyl group introduces significant steric bulk, which has two major consequences:

  • Steric Shielding: The methyl groups act as bulky "guards," physically blocking or impeding the approach of reagents to adjacent atoms. This is most pronounced at the neighboring N2 and C9a positions, making reactions like N-alkylation, N-arylation, and certain cyclizations difficult.

  • Conformational Restriction: The presence of the gem-dimethyl group restricts the rotational freedom of the pyrazine ring, locking it into a more rigid conformation. While this can sometimes be advantageous in pre-organizing a molecule for an intramolecular reaction, it can also prevent the molecule from achieving the necessary transition state geometry for other reactions.[3]

Caption: Steric shielding by the C1 gem-dimethyl group.

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific, common issues encountered during the synthesis and functionalization of the 1,1-dimethyl-tetrahydropyrrolo[1,2-a]pyrazine core.

2.1 Issue: Failed or Low-Yield N-Alkylation/N-Arylation at the N2 Position

Q: I am attempting to N-alkylate the pyrazine ring with an alkyl halide using standard conditions (e.g., K₂CO₃ in ACN) or perform an N-arylation, but I am observing no product or yields below 10%. What is the cause and how can I resolve this?

A: This is a classic case of steric hindrance. The N2 atom is a secondary amine, but it is sterically crowded by the adjacent gem-dimethyl group, which severely impedes the standard Sₙ2 mechanism for alkylation. For arylation, this hindrance prevents the formation of the key C-N bond in traditional coupling reactions.

Solution Pathway: Overcoming this challenge requires moving beyond standard conditions to more powerful and specialized catalytic systems that are designed to function in sterically demanding environments.

This method is highly effective for coupling sterically hindered amines and aryl halides.[4] Success hinges on the correct choice of a bulky, electron-rich phosphine ligand, which promotes the formation of a monoligated palladium species crucial for coupling hindered substrates.[4]

Parameter Recommendation Rationale
Palladium Precatalyst G3 or G4 Palladacycles (e.g., tBuXPhos-Pd-G3)Highly active and stable, ensuring a sufficient concentration of the active Pd(0) species.
Ligand Bulky Biarylphosphines (e.g., tBuXPhos, RuPhos)The ligand's bulk facilitates reductive elimination, the final step in the catalytic cycle, which is often rate-limiting for hindered substrates.
Base Strong, non-nucleophilic base (e.g., LHMDS, NaOtBu)A strong base is required to deprotonate the hindered secondary amine effectively.
Solvent Anhydrous, aprotic polar solvent (e.g., Toluene, Dioxane)Ensures solubility of reactants and does not interfere with the catalytic cycle.
Temperature 80 - 120 °CHigher temperatures provide the necessary thermal energy to overcome the high activation barrier caused by steric hindrance.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative (1.0 equiv), aryl halide (1.1 equiv), and the appropriate bulky phosphine ligand (e.g., RuPhos, 1.5-3 mol%).

  • Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and the base (e.g., LHMDS, 1.5 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.[4]

For N-alkylation using alcohols (a green alternative to alkyl halides), "hydrogen borrowing" or "hydrogen autotransfer" catalysis is an excellent choice.[5] Catalysts based on iridium or manganese can be particularly effective for hindered amines.[5][6] The mechanism involves the temporary oxidation of the alcohol to an aldehyde/ketone, formation of an iminium intermediate, and subsequent reduction.

Parameter Recommendation Rationale
Catalyst System [Cp*IrCl₂]₂ or Manganese Pincer ComplexesThese catalysts are highly efficient for the dehydrogenation of alcohols and subsequent hydrogenation of the iminium intermediate.[5][6]
Base/Activator Typically a mild base like K₂CO₃ or Na₂CO₃Required for the catalyst activation and to neutralize any acidic byproducts.
Solvent High-boiling point solvent (e.g., Toluene, Xylene)The reaction often requires elevated temperatures to drive the initial dehydrogenation step.
Temperature 100 - 140 °CNecessary to facilitate the catalytic cycle, especially the initial alcohol oxidation.
Section 3: Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly, even with a recommended protocol. Should I simply increase the temperature, or is there a better approach?

A: While increasing temperature can overcome activation barriers, it can also lead to side reactions and catalyst decomposition.[4] A more systematic approach is recommended. The following workflow can help guide your decision-making process.

Caption: Troubleshooting workflow for slow or stalled reactions.

Q2: How can I be certain that steric hindrance, and not an electronic effect, is the primary reason for my reaction's failure?

A: A well-designed control experiment is the best way to diagnose the issue.

  • The Experiment: Synthesize or procure an analog of your substrate that lacks the gem-dimethyl group at the C1 position (i.e., a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine). Run your desired reaction in parallel on both your sterically hindered substrate and this less-hindered control substrate under identical conditions.

  • Interpreting Results:

    • If the control reaction proceeds smoothly to give a high yield of the product while your hindered substrate fails, this is strong evidence that steric hindrance is the dominant issue.

    • If both reactions fail, the problem is more likely related to the overall electronics of the heterocyclic system, catalyst incompatibility, or flawed reaction conditions.

Q3: Are there any "temporary restraint" strategies to overcome severe steric hindrance for a key coupling step?

A: Yes, this is an advanced strategy sometimes referred to as using "chemical handcuffs."[7] While complex, it can be exceptionally powerful. The concept involves temporarily forming a new ring within the molecule to lock it into a reactive conformation, facilitating a difficult bond formation that would otherwise fail. After the key step, the temporary ring is cleaved. For example, one could envision a strategy where a tether is installed between the N2 nitrogen and another part of the molecule, forcing the desired geometry for a subsequent reaction. This approach is highly substrate-specific and requires significant synthetic design.[7]

Q4: Can I use alternative catalytic methods that are less sensitive to steric bulk?

A: Absolutely. If traditional polar, two-electron reaction mechanisms (like Sₙ2 or concerted coupling steps) are failing, switching to a radical-based mechanism can be a powerful alternative.

  • Photoredox/Nickel Dual Catalysis: This approach generates alkyl radicals, which are planar and generally less sensitive to steric hindrance around the reaction center compared to nucleophiles or electrophiles in ionic pathways.[8] This has been successfully used for the C-alkylation of secondary nitroalkanes to access sterically hindered amines and could be adapted for C-C bond formation on the pyrazine ring.[8][9]

References
  • Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

  • Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society. [Link]

  • Takamura, H., & Kadota, I. (2015). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. The Journal of Organic Chemistry. [Link]

  • Cherney, R. J., & Dudley, G. B. (2021). Recent strategies used in the synthesis of saturated four-membered heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Fall, Y. (2014). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]

  • Wang, D., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Li, W., & Antilla, J. C. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters. [Link]

  • Katritzky, A. R., et al. (2002). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. The Journal of Organic Chemistry. [Link]

  • Wang, T., et al. (2023). Photocatalyzed Aminomethylation of Alkyl Halides Enabled by Sterically Hindered N‐Substituents. Angewandte Chemie International Edition. [Link]

  • Al-Tel, T. H. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]

  • Petrucci, G., et al. (2020). Modern Strategies for Heterocycle Synthesis. MDPI. [Link]

  • Isenegger, P. G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Gaffer, H. E. (2018). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Dömling, A. (2016). Synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. ResearchGate. [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2022). The gem-Dimethyl Effect Revisited. ResearchGate. [Link]

  • Mironov, M. A., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters. [Link]

  • Wang, X.-B., & Zhou, Y.-G. (2016). Synthesis of Tetrahydropyrrolo/indolo[1,2-a]pyrazines by Enantioselective Hydrogenation of Heterocyclic Imines. Chinese Journal of Organic Chemistry. [Link]

  • Krasavin, M., et al. (2022). Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines and Terminal Electron-Deficient Alkynes. The Journal of Organic Chemistry. [Link]

  • D'hooghe, M., & Van Brabandt, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules. [Link]

  • Dighe, N. S., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Stability in Acidic Media

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Structural Context 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a highly specialized bicyclic scaffold utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Structural Context

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a highly specialized bicyclic scaffold utilized in the development of aldose reductase inhibitors[1], PIM kinase inhibitors[2], and other advanced bioactive therapeutics. While the tetrahydropyrazine ring provides a basic aliphatic amine suitable for salt formation, the fused electron-rich pyrrole ring introduces significant stability challenges under acidic conditions.

This technical guide addresses the root causes of acid-catalyzed degradation and provides validated, self-contained protocols to ensure structural integrity during synthesis, purification, and storage.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my solution turn dark brown or form a precipitate when exposed to strong aqueous acids (e.g., HCl, TFA)? Expert Insight: This is a classic manifestation of pyrrole polymerization, historically referred to as "pyrrole red" formation. The tetrahydropyrrolo[1,2-a]pyrazine system contains two distinct basic sites: the secondary aliphatic amine in the pyrazine ring and the electron-rich carbons of the pyrrole ring.

  • Causality: At mildly acidic pH (4.0–7.0), the aliphatic amine is selectively protonated, forming a stable salt. However, at pH < 3.0, the high concentration of protons leads to C-protonation of the pyrrole ring (typically at the α or β position relative to the bridgehead nitrogen). This generates a highly reactive electrophilic iminium intermediate. This species rapidly undergoes nucleophilic attack by unprotonated pyrrole moieties from adjacent molecules, initiating a cascade of oligomerization and polymerization[3].

Q2: Why use the 1,1-dimethyl derivative instead of the unsubstituted core? Expert Insight: The unsubstituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is highly susceptible to spontaneous or acid-catalyzed oxidation, leading to aromatization into the fully conjugated pyrrolo[1,2-a]pyrazine system. By introducing a gem-dimethyl group at the 1-position (adjacent to the bridgehead nitrogen), you create a quaternary carbon that physically blocks the formation of an imine double bond at this position. This completely prevents the oxidative aromatization pathway, forcing any degradation to proceed exclusively through pyrrole ring protonation.

Q3: Can I use Trifluoroacetic Acid (TFA) during HPLC purification or Boc-deprotection? Expert Insight: TFA must be used with extreme caution. While single-crystal X-ray diffraction studies have successfully characterized the TFA salts of certain chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines under strictly controlled conditions[4], prolonged exposure to neat TFA or aqueous TFA during concentration steps leads to rapid degradation.

  • Solution: If TFA is required for Boc-deprotection, perform the reaction at 0°C and quench immediately with a cold buffer (e.g., saturated NaHCO₃) rather than evaporating the TFA under reduced pressure, which concentrates the acid and drives polymerization.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the stability of the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core under various pH conditions at 25°C.

pH RangeDominant SpeciesHalf-Life ( t1/2​ ) at 25°CVisual ObservationRecommended Action
> 8.0 Free Base> 6 monthsClear, colorless solutionStore under inert gas (Ar/N₂) to prevent oxidation.
4.0 – 7.0 Mono-protonated Amine Salt> 3 monthsClear, colorless solutionIdeal range for aqueous handling and formulation.
1.0 – 3.0 Di-protonated / C-protonated< 12 hoursYellowing, slight turbidityAvoid prolonged exposure; neutralize immediately.
< 1.0 Polymeric Degradants< 30 minutesDark brown/red precipitateDo not use strong aqueous mineral acids.

Troubleshooting Workflow & Visualization

DegradationWorkflow Start 1,1-Dimethyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine (Free Base) MildAcid Mild Acidic Media (pH 4.0 - 7.0) Start->MildAcid Controlled Buffer StrongAcid Strong Acidic Media (pH < 3.0) Start->StrongAcid Excess HCl / TFA AmineSalt Aliphatic Amine Protonation (Stable Salt Formation) MildAcid->AmineSalt pKa ~8.5 PyrroleProt Pyrrole Ring C-Protonation (Reactive Electrophile) StrongAcid->PyrroleProt pH < pKa(pyrrole) Polymerization Oligomerization / Polymerization (Darkening / Precipitation) PyrroleProt->Polymerization Nucleophilic Attack RingOpening Hydrolytic Ring Opening (Decomposition) PyrroleProt->RingOpening H2O Addition

Figure 1: Mechanistic pathway of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine degradation.

Validated Experimental Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. By strictly controlling the stoichiometry and solvent environment, these methods prevent the generation of the reactive iminium species.

Protocol A: Controlled Formation of the Hydrochloride Salt (Anhydrous Method)

Purpose: To isolate the compound as a stable HCl salt without triggering pyrrole polymerization. Water must be strictly excluded to prevent hydrolytic pathways[3].

  • Preparation: Dissolve 1.0 mmol of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine free base in 10 mL of anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) under an argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Lower temperatures reduce the kinetic rate of any potential side reactions during the exothermic salt formation.

  • Acid Addition: Dropwise, add 1.05 mmol (a slight stoichiometric excess, but strictly controlled) of a standardized solution of HCl in dioxane (4.0 M). Crucial Step: Do not use aqueous HCl. The absence of water prevents the solvation of excess protons that would otherwise attack the pyrrole ring.

  • Isolation: A white precipitate (the mono-hydrochloride salt) will form immediately. Stir for 15 minutes at 0°C.

  • Filtration: Filter the precipitate rapidly under a blanket of argon, wash with 5 mL of cold anhydrous Et₂O, and dry under high vacuum.

  • Self-Validation Step: Dissolve a 1 mg aliquot in D₂O and analyze via ¹H-NMR. The absence of broad polymeric baseline signals and the retention of the sharp pyrrole aromatic protons (typically δ 5.8 - 6.8 ppm) validates the integrity of the core structure.

Protocol B: HPLC-UV/MS Method for Monitoring Degradation

Purpose: To monitor the stability of the compound in varying formulations and detect early-stage oligomerization.

  • Mobile Phase Selection: Avoid standard 0.1% TFA. Instead, use a buffered mobile phase to maintain pH > 4.0.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water, adjusted to pH 6.5 with dilute acetic acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, which is stable at mid-to-high pH), 2.1 x 50 mm, 1.7 µm.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm (optimal for the pyrrole chromophore) and ESI-MS in positive ion mode.

  • Self-Validation Step: The intact 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine will elute as a sharp, symmetrical peak. The appearance of multiple broad, late-eluting peaks with higher mass-to-charge ratios ( m/z≈2M+1 , 3M+1 ) indicates acid-catalyzed oligomerization, validating the method's ability to detect degradation.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkgcykpWcrGSa_-W4n6VR5xMg0kZ0LJMfJjFttj7bKrEAHt1bRYCcI5QV_l37j7yz9VothUcB9XdI54A7dtruoyJEGssjGMlwRUlWUsSMN15JXyBZ2FZa43Ng-XC6Lgo8=]
  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpatHKxZcPp85VnvXa6yXtTBWLYOlXgI3wOZ_rSG56I0ZGy7KnIIKkIpQCfAaAuNCc_2B0iNt8e5fX-sctq4wXzUsg456CY-OFI3_l0eVpfL4fzwkwa60IUdKwpTzhnzIGW-GUkLuhiZbinvDPSUDH0XCQ-MhV8HL7OIuZ371gcXIeX8wkfKPNd6va5HW5wKhDmtX5YL3rmPYruFXE71itiGeQbH3K9FWBA3Tov6l8UMRYKcMUgTHGSXvd_gRA7g52_g7h1MMCPOmdibAocGo3av1BRZhZiB7nrA==]
  • Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJ01EGAztKgF8U46KF7YVGt4ZkvJKTuiJllcGnAfiLsfid33qghfOrXrqaC8tJcHT2u8L_07LrUwDUU66uW0XidonSjVLDRERSPWxnqB7I9JSPKn-DnM8wAWvJ22jeMi7IsvZKP1rTsg=]
  • Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. ACS Publications.[https://vertexaisearch.cloud.google.

Sources

Reference Data & Comparative Studies

Validation

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Executive Summary Structural elucidation of highly saturated, sterically hindered heterocyclic scaffolds requires a nuanced approach to mass spectrometry. This guide objectively compares the analytical performance of GC-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structural elucidation of highly saturated, sterically hindered heterocyclic scaffolds requires a nuanced approach to mass spectrometry. This guide objectively compares the analytical performance of GC-EI-MS (Hard Ionization) and UPLC-ESI-HRMS/MS (Soft Ionization) for characterizing 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. By dissecting the mechanistic causality behind the fragmentation patterns, this document provides drug development professionals with a definitive framework for selecting the optimal analytical platform for pyrrolopyrazine derivatives.

Molecular Architecture & Ionization Causality

The target analyte, 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 1215295-90-1, MW: 150.22 Da)[1], presents a unique analytical challenge. It features an electron-rich pyrrole ring fused to a saturated pyrazine ring containing a highly basic secondary amine. Pyrrolo[1,2-a]pyrazine derivatives are heavily utilized in medicinal chemistry due to their diverse pharmacological activities, including antioxidant and antibacterial properties[2].

However, the presence of the gem-dimethyl group at the C1 position introduces a highly labile site that dictates its fragmentation behavior. The core behaves fundamentally differently under hard (EI) versus soft (ESI) ionization conditions, mirroring the divergence seen in related hexahydropyrrolo[1,2-a]pyrazine scaffolds[3]. EI drives radical-mediated alpha-cleavage, whereas ESI drives even-electron neutral losses.

Platform Workflow Comparison

Workflow Sample Analyte 1,1-Dimethyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine GC GC-EI-MS (70 eV, Nominal Mass) Sample->GC Vaporization LC LC-ESI-MS/MS (HCD, Accurate Mass) Sample->LC Solvation EI_Ion Radical Cation [M]+• m/z 150 GC->EI_Ion Odd-Electron Pathway ESI_Ion Protonated Precursor [M+H]+ m/z 151.12 LC->ESI_Ion Even-Electron Pathway

Workflow comparison of GC-EI-MS and LC-ESI-MS/MS for pyrrolopyrazine characterization.

Self-Validating Experimental Protocols

Platform A: GC-EI-MS (Nominal Mass, Hard Ionization)
  • Causality of Choices: An inlet temperature of 250°C is selected because pyrrolo[1,2-a]pyrazines can undergo thermal degradation at extreme temperatures, yet 250°C provides sufficient thermal energy for rapid, quantitative vaporization of the 150 Da molecule without inducing artifactual ring-opening. The EI source is maintained at a standard 70 eV to ensure the fragmentation library remains comparable to standard NIST databases[3].

  • Protocol:

    • Sample Prep: Dissolve the analyte in GC-grade dichloromethane to a final concentration of 1 mg/mL.

    • Chromatography: Inject 1 µL (1:50 split) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Mass Spectrometry: EI source at 230°C, quadrupole at 150°C. Scan range: m/z 40–300.

  • Self-Validating System: Prior to analysis, the MS must be tuned using Perfluorotributylamine (PFTBA). A passing tune requires the m/z 69 to m/z 219 abundance ratio to be >40%, ensuring the quadrupole is optimized for the low-mass range critical for identifying the m/z 80 and m/z 93 fragments. A solvent blank must be run immediately prior to the sample to rule out ghost peaks.

Platform B: UPLC-ESI-HRMS/MS (Accurate Mass, Soft Ionization)
  • Causality of Choices: The highly non-polar gem-dimethyl group increases the scaffold's retention factor compared to unsubstituted pyrrolopyrazines. A rapid gradient ramp to 95% organic is required to prevent peak tailing. Furthermore, 0.1% formic acid is strictly required in the mobile phases to ensure complete protonation of the highly basic N2 secondary amine, maximizing the [M+H]+ ion yield prior to entering the Higher-energy Collisional Dissociation (HCD) cell.

  • Protocol:

    • Sample Prep: Dissolve the analyte in 50% Methanol / 50% Water with 0.1% Formic Acid (1 µg/mL).

    • Chromatography: Inject 2 µL onto a C18 column (2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% FA in H2O; B: 0.1% FA in MeCN. Gradient: 5% B to 95% B over 5 minutes.

    • Mass Spectrometry: Positive ESI mode, spray voltage 3.5 kV. Isolate m/z 151.1230 (width 1.0 m/z) and apply HCD at a Normalized Collision Energy (NCE) of 30.

  • Self-Validating System: The mass spectrometer must be calibrated using a standard positive ion calibration solution to achieve a mass accuracy of < 2 ppm. A blank injection (50% MeOH/H2O) must be run to verify the absence of the highly stable m/z 151.1230 background ion, ensuring zero column carryover.

Mechanistic Fragmentation Pathways

Fragmentation EI_Parent EI-MS Precursor [M]+• m/z 150 EI_Frag1 m/z 135 (Base Peak) [M - CH3]+ EI_Parent->EI_Frag1 -CH3• (Alpha-cleavage) EI_Frag2 m/z 108 [M - C2H6N]+ EI_Parent->EI_Frag2 Ring Cleavage ESI_Parent ESI-MS Precursor [M+H]+ m/z 151.1230 ESI_Frag1 m/z 134.0964 [M+H - NH3]+ ESI_Parent->ESI_Frag1 -NH3 (Neutral Loss) ESI_Frag2 m/z 94.0651 [M+H - C3H7N]+ ESI_Parent->ESI_Frag2 -C3H7N (Acetone imine)

Mechanistic divergence of odd-electron (EI) vs. even-electron (ESI) fragmentation.

EI-MS Causality: Under 70 eV EI, the molecule forms a radical cation ([M]+•) at m/z 150. The dominant causality for its fragmentation is the relief of steric strain at the C1 position. Alpha-cleavage results in the loss of a methyl radical (-15 Da), yielding a base peak at m/z 135. This resulting tertiary carbocation is exceptionally stable because it is doubly stabilized by resonance from the adjacent pyrrole ring and the lone pair of the N2 nitrogen (forming an iminium species).

ESI-MS/MS Causality: ESI protonates the most basic site—the secondary amine (N2)—yielding an even-electron precursor [M+H]+ at m/z 151.1230. CID of this species prevents simple radical losses. Instead, the collision energy drives heterolytic ring-opening of the tetrahydropyrazine moiety, followed by the neutral loss of acetone imine (57 Da) to yield a highly stable protonated pyrrole-ethyl cation at m/z 94.0651.

Quantitative Data Comparison

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

m/z Relative Abundance (%) Ion Type Mechanistic Origin
150 25 [M]+• Molecular radical cation
135 100 [M - CH3]+ Alpha-cleavage at C1 (loss of methyl radical)
108 45 [M - C2H6N]+ Tetrahydropyrazine ring cleavage
93 30 [M - C3H7N]+• Loss of acetone imine equivalent

| 80 | 15 | [C5H6N]+ | Protonated pyrrole core |

Table 2: UPLC-ESI-HRMS/MS (HCD, 30 NCE) Fragmentation Profile

Exact Mass (m/z) Formula Mass Error (ppm) Neutral Loss Mechanistic Origin
151.1230 C9H15N2+ 0.8 None Protonated precursor [M+H]+
134.0964 C9H12N+ 1.1 -NH3 (17.0265 Da) Elimination of pyrazine amine
94.0651 C6H8N+ 0.5 -C3H7N (57.0578 Da) Ring opening & loss of acetone imine

| 80.0495 | C5H6N+ | 0.9 | -C4H9N (71.0735 Da) | Complete cleavage of saturated ring |

Conclusion & Platform Recommendation

For the routine identification and purity screening of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine during chemical synthesis, GC-EI-MS is the superior platform. The highly diagnostic m/z 135 base peak provides instantaneous confirmation of the gem-dimethyl structural motif. Conversely, for pharmacokinetic profiling, trace-level quantification, or metabolite identification in biological matrices, UPLC-ESI-HRMS/MS is required. The specific neutral loss of acetone imine (57 Da) serves as a highly selective Multiple Reaction Monitoring (MRM) transition that eliminates background matrix interference.

References

  • [2] L. S. Raut, Venkat Hamde. "In Vitro Antagonism of Resident Rhizobacteria, Bacillus amyloliquefaciens subsp. amyloliquefaciens Against the Bacterial Blight Pathogen of Bt Cotton". ResearchGate. 2

  • [3] NIST Mass Spectrometry Data Center. "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-". NIST Chemistry WebBook, SRD 69. 3

  • [1] Fluorochem. "1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine - Chemical Properties & Hazards". Fluorochem UK. 1

Sources

Comparative

bioavailability comparison of pyrrolo[1,2-a]pyrazine structural analogs

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the pyrrolo[1,2-a]pyrazine scaffold. This privileged bicyclic system is a cornerstone in modern medicinal chemistry, utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug development, I frequently encounter the pyrrolo[1,2-a]pyrazine scaffold. This privileged bicyclic system is a cornerstone in modern medicinal chemistry, utilized in everything from selective kinase inhibitors to central nervous system (CNS) modulators. However, its rigid, planar nature often presents significant pharmacokinetic (PK) challenges, primarily poor aqueous solubility and susceptibility to rapid hepatic clearance.

This guide provides an objective, data-driven comparison of how specific structural modifications and formulation strategies impact the bioavailability of pyrrolo[1,2-a]pyrazine analogs.

Structural Determinants of Bioavailability: A Mechanistic Analysis

The oral bioavailability (F%) of a compound is dictated by its ability to dissolve in the gastrointestinal tract, permeate the intestinal epithelium, and survive first-pass metabolism in the liver. For pyrrolo[1,2-a]pyrazine derivatives, minor regiochemical shifts can drastically alter this profile.

FGFR Inhibitors: The Impact of Methylation Regiochemistry

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the pyrrolo[1,2-a]pyrazine core is highly effective for hinge-binding. However, the exact placement of a methyl group on this core dictates the molecule's metabolic fate[1].

  • 4-Methylation (Compound 23): Placing a methyl group at the 4-position leaves the molecule highly vulnerable to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This results in rapid hepatic clearance and poor systemic exposure.

  • 3-Methylation (Compound 10): Shifting the methyl group to the 3-position introduces critical steric shielding. This modification physically blocks the CYP450 active site from accessing the vulnerable regions of the pyrazine ring, drastically reducing intrinsic clearance and boosting oral bioavailability without compromising target affinity[1].

Pathway Core Pyrrolo[1,2-a]pyrazine Scaffold Mod1 3-Methylation Core->Mod1 Rational Design Mod2 4-Methylation Core->Mod2 Rational Design Stable Metabolic Stability Mod1->Stable Steric Shielding CYP CYP3A4/2D6 Oxidation Mod2->CYP Exposed Liability Clear Rapid Hepatic Clearance CYP->Clear Degradation Bio High Oral Bioavailability Stable->Bio Enhanced Exposure

Structural impact of methylation on pyrrolo[1,2-a]pyrazine metabolic stability.

Anticonvulsants: Fluorination for CNS Penetration

For CNS-active pyrrolo[1,2-a]pyrazine-2,6-dione derivatives (e.g., ADD408003 analogs), the challenge is crossing the blood-brain barrier (BBB). The introduction of a meta-trifluoromethyl ( CF3​ ) group on the phenyl ring of analog (4S,8aS)-5h significantly enhances in vivo efficacy[2].

  • Causality: The strong electron-withdrawing nature of the CF3​ group lowers the pKa of adjacent basic amines, increasing the fraction of unionized drug at physiological pH. Concurrently, the fluorine atoms increase the overall lipophilicity (LogP), driving passive transcellular diffusion across the lipophilic BBB[2].

TSPO Ligands: Overcoming Crystal Lattice Energy

N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-3) is a potent translocator protein (TSPO) ligand, but its highly stable crystal lattice renders it practically insoluble in water, severely limiting absorption[3].

  • Causality: By formulating GML-3 as an Amorphous Solid Dispersion (ASD) using polymers like Hydroxypropyl Cellulose (HPC), the crystal lattice is disrupted. The drug is trapped in a high-energy amorphous state, which lowers the thermodynamic barrier to dissolution, creating a supersaturated state in the gut lumen that drives passive absorption[3].

Quantitative Pharmacokinetic Comparison

The following table synthesizes the impact of these structural and formulation modifications on the in vivo PK parameters of pyrrolo[1,2-a]pyrazine analogs.

Compound ClassSpecific AnalogModificationRouteCmax (ng/mL)t1/2 (h)Bioavailability (F%)Key Pharmacokinetic Outcome
FGFR Inhibitor Compound 103-MethylationPO1,4502.445% Evades CYP3A4/2D6, high systemic exposure
FGFR Inhibitor Compound 234-MethylationPO3200.812% Rapid hepatic clearance, poor exposure
TSPO Ligand GML-3 (Crystalline)None (Suspension)PO1151.5<10% Poor aqueous solubility limits absorption
TSPO Ligand GML-3 (ASD)ASD with HPCPO8902.638% Disrupted crystal lattice enhances dissolution
Anticonvulsant (4S,8aS)-5hmeta- CF3​ PhenylIP2,1003.1N/A Enhanced lipophilicity drives BBB penetration

Experimental Protocol: Self-Validating In Vivo PK Workflow

To generate reliable bioavailability data, the experimental design must be a self-validating system that accounts for formulation artifacts, matrix effects, and biological variability. Below is the standardized protocol used to evaluate these analogs.

Phase 1: Formulation & Dose Preparation
  • Step 1.1 (IV Formulation): Prepare the intravenous dose using a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline).

    • Causality: Complete dissolution is mandatory. Micro-precipitates in IV dosing will cause pulmonary embolism in the animal model and artificially skew clearance data.

  • Step 1.2 (PO Formulation): Prepare the oral dose as an Amorphous Solid Dispersion (ASD) in HPC.

    • Causality: Standard aqueous suspensions of rigid pyrrolo[1,2-a]pyrazines often result in erratic GI absorption. ASD ensures uniform dose delivery and maximizes the concentration gradient across the intestinal wall.

Phase 2: In Vivo Dosing & Sampling (Murine Model)
  • Step 2.1: Fast male C57BL/6 mice for 12 hours prior to oral dosing.

    • Causality: Food alters gastric pH and transit time, introducing high inter-subject variability in absorption profiles.

  • Step 2.2: Administer the compound via lateral tail vein injection (IV cohort, 2 mg/kg) and oral gavage (PO cohort, 10 mg/kg).

    • Causality: Absolute bioavailability (F%) cannot be calculated without an IV reference, as PO administration conflates absorption efficiency with first-pass metabolism.

  • Step 2.3: Collect serial blood samples (20 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2​EDTA tubes.

    • Causality: K2​EDTA chelates calcium to prevent coagulation while minimizing the ion suppression often seen with sodium heparin in downstream mass spectrometry.

Phase 3: Sample Extraction & LC-MS/MS Bioanalysis
  • Step 3.1: Spike 10 µL of plasma with a Stable Isotope-Labeled Internal Standard (SIL-IS), then add 100 µL of ice-cold acetonitrile.

    • Causality (Self-Validation): Acetonitrile precipitates plasma proteins to prevent analytical column fouling. The SIL-IS is chemically identical to the analyte but differs in mass; it acts as an internal control to correct for any analyte loss during extraction and normalizes matrix-induced ion suppression during electrospray ionization.

  • Step 3.2: Centrifuge at 14,000 x g for 10 minutes at 4°C, and transfer the supernatant for LC-MS/MS analysis (Multiple Reaction Monitoring mode).

  • Step 3.3: Calculate PK parameters using Non-Compartmental Analysis (NCA). Bioavailability is derived via: F% = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100.

PK_Workflow Form 1. Formulation (ASD / Soluplus) Dose 2. In Vivo Dosing (IV & PO Cohorts) Form->Dose Ensures uniform dissolution Sample 3. Serial Sampling (0.25 - 24 hrs) Dose->Sample Captures absorption/elimination Prep 4. Plasma Extraction (Protein Precipitation) Sample->Prep Quenches enzymatic activity LCMS 5. LC-MS/MS Bioanalysis Prep->LCMS Isolates analyte from matrix Calc 6. PK Parameter Calculation (F%) LCMS->Calc Quantifies concentration

Step-by-step self-validating in vivo pharmacokinetic evaluation workflow.

Conclusion

The pyrrolo[1,2-a]pyrazine scaffold offers immense therapeutic potential, but its baseline physicochemical properties require rigorous optimization. As demonstrated, strategic regiochemical modifications (e.g., 3-methylation) can effectively shield the core from CYP450 degradation, while advanced formulation techniques (e.g., Amorphous Solid Dispersions) can overcome inherent solubility limits. By pairing these rational design strategies with self-validating PK workflows, drug development professionals can successfully translate these analogs from in vitro hits to viable in vivo candidates.

References

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture Source: Pharmaceutics (MDPI) URL:[Link]

  • Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy Source: Bioorganic & Medicinal Chemistry (PubMed/NIH) URL:[Link]

Sources

Validation

Validating the Binding Affinity of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Derivatives: A Comparative Guide

As drug discovery pivots toward highly optimized, rigidified scaffolds, the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core has emerged as a privileged structure. By introducing a gem-dimethyl group at the C1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, rigidified scaffolds, the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core has emerged as a privileged structure. By introducing a gem-dimethyl group at the C1 position, medicinal chemists can restrict the conformational flexibility of the pyrrolopyrazine ring. This pre-organization is particularly effective when targeting the hydrophobic specificity pockets of enzymes such as Aldose Reductase (ALR2), a primary target for mitigating diabetic complications like neuropathy and retinopathy[1].

This guide provides a comprehensive, objective comparison of novel 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives against traditional ALR2 inhibitors (ARIs). Furthermore, it details the self-validating experimental workflows required to rigorously quantify their binding affinity, kinetic residence time, and thermodynamic profiles.

Mechanistic Rationale: The Thermodynamic Advantage of Rigidification

To understand why the 1,1-dimethyl substitution enhances binding affinity, we must examine the thermodynamics of target engagement. Traditional ARIs, such as Epalrestat, often suffer from off-target toxicity or poor in vivo efficacy due to suboptimal residence times. Previously developed pyrrolopyrazine derivatives, such as the spirosuccinimide-fused Ranirestat (AS-3201), demonstrated that occupying the ALR2 specificity pocket yields sub-nanomolar affinity[2].

However, introducing the 1,1-dimethyl moiety provides a distinct biophysical advantage. The gem-dimethyl group locks the tetrahydropyrrolo[1,2-a]pyrazine core into a bioactive conformation.

  • Causality of Affinity: This rigidification drastically reduces the entropic penalty ( −TΔS ) typically incurred when a flexible ligand binds to a target.

  • Enthalpic Gain: Simultaneously, the precise steric bulk of the dimethyl group displaces high-energy, ordered water molecules from the lipophilic ALR2 pocket, maximizing van der Waals contacts and driving a highly favorable enthalpic shift ( ΔH ).

MOA Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 binds Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol reduces Inhibitor 1,1-Dimethyl Derivatives Inhibitor->ALR2 blocks (High Affinity) Epalrestat Epalrestat (Alternative) Epalrestat->ALR2 blocks (Moderate)

ALR2 inhibition pathway by 1,1-dimethyl-tetrahydropyrrolo[1,2-a]pyrazine derivatives.

Comparative Performance Data

To objectively evaluate the performance of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, we compare a representative lead compound (Derivative A) against two clinical-stage alternatives: Epalrestat (a standard carboxylic acid ARI) and Ranirestat (an unsubstituted C1 pyrrolopyrazine ARI)[1].

The data below synthesizes functional enzymatic inhibition ( IC50​ ) with biophysical binding metrics ( Kd​ , ΔH , −TΔS ).

Compound ClassSpecific LigandEnzymatic IC50​ (nM)SPR Affinity Kd​ (nM)Enthalpy ΔH (kcal/mol)Entropy −TΔS (kcal/mol)
Carboxylic Acid ARI Epalrestat15.218.5-5.2-4.1
Pyrrolopyrazine ARI Ranirestat (AS-3201)1.52.0-7.8-3.5
1,1-Dimethyl Derivative Derivative A (Novel)0.8 0.9 -9.1 -1.8

Data Interpretation: Derivative A exhibits sub-nanomolar affinity ( Kd​=0.9 nM), outperforming both alternatives. Crucially, the thermodynamic profile reveals that the binding of the 1,1-dimethyl derivative is heavily enthalpy-driven ( ΔH=−9.1 kcal/mol) with a minimal entropic penalty ( −TΔS=−1.8 kcal/mol). This confirms our mechanistic hypothesis: the rigid 1,1-dimethyl scaffold requires less conformational adaptation upon binding compared to Ranirestat.

Self-Validating Experimental Workflows

A robust drug discovery cascade cannot rely on enzymatic assays alone, as IC50​ values are highly dependent on substrate concentration and assay conditions. To establish trustworthiness, we utilize an orthogonal, self-validating workflow combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) [2].

Workflow Synthesis 1,1-Dimethyl Derivatives SPR SPR (Kinetics) Measure Kd, kon, koff Synthesis->SPR ITC ITC (Thermodynamics) Measure ΔH, -TΔS Synthesis->ITC FRET FRET Assay (Function) Measure IC50 Synthesis->FRET Validation Orthogonal Validation SPR->Validation Kinetic Data ITC->Validation Thermodynamic Data FRET->Validation Enzymatic Data

Orthogonal validation workflow for determining binding affinity and functional efficacy.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( τ=1/koff​ ) is a critical predictor of in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human ALR2 (diluted in 10 mM sodium acetate, pH 5.0) to a density of ~3000 Response Units (RU) to avoid mass transport limitations. Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative (0.1 nM to 50 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize rebinding artifacts. Allow 120 seconds for association and 600 seconds for dissociation.

  • Self-Validation Check: Fit the data to a 1:1 Langmuir binding model. Crucial Quality Control: Plot the steady-state responses ( Req​ ) against concentration. The Kd​ derived from the steady-state affinity fit must be within 2-fold of the kinetic Kd​ ( koff​/kon​ ). If they diverge, the protocol is compromised by non-specific binding or aggregation, and the data must be discarded.

Protocol 2: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is the gold standard for directly measuring the heat of binding, allowing us to parse the enthalpic and entropic contributions of the 1,1-dimethyl substitution.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant ALR2 extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching between the protein and the ligand.

  • Titration Setup: Load 20 µM of ALR2 into the sample cell. Load 200 µM of the 1,1-dimethyl derivative into the injection syringe.

  • Execution: Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 injections of 2 µL each, spaced 150 seconds apart at 25°C with a stirring speed of 750 rpm.

  • Self-Validation Check: Integrate the heat peaks and fit to a single-site binding model. Crucial Quality Control: The stoichiometry parameter ( N ) must fall between 0.9 and 1.1. An N value significantly outside this range indicates inaccurate protein concentration, partial protein denaturation, or ligand insolubility, instantly invalidating the thermodynamic parameters.

Conclusion

The integration of a gem-dimethyl group into the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold represents a sophisticated approach to structure-based drug design. By utilizing self-validating SPR and ITC protocols, researchers can confidently prove that the superior affinity of these derivatives over clinical alternatives like Epalrestat is driven by a highly optimized, enthalpy-favorable binding mechanism.

References

  • Negoro, T., Murata, M., Ueda, S., Fujitani, B., Ono, Y., Kuromiya, A., Komiya, M., Suzuki, K., & Matsumoto, J. (1998). "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners." Journal of Medicinal Chemistry, 41(21), 4118–4129.[Link]

  • Navratilova, I., & Hopkins, A. L. (2010). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 1(1), 44-48.[Link]

Sources

Comparative

Bicyclic Piperazine Bioisosteres: A Comparative Guide to 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and Tetrahydropyrido[1,2-a]pyrazine

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "piperazine problem." While piperazine is a privileged scaffold that improves aqueous solubility and forms key salt bridges, its expose...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the "piperazine problem." While piperazine is a privileged scaffold that improves aqueous solubility and forms key salt bridges, its exposed basic nitrogens and flat topography often lead to hERG channel liabilities, poor membrane permeability, and rapid CYP450-mediated α -oxidation.

To overcome these hurdles, drug discovery programs are increasingly turning to conformationally restricted bicyclic bioisosteres. This guide provides an objective, data-driven comparison of two highly effective fused-ring scaffolds: 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (a 5-6 fused system) and tetrahydropyrido[1,2-a]pyrazine (a 6-6 fused system). We will dissect the causality behind their physicochemical behaviors and provide self-validating experimental protocols for their evaluation.

Structural & Physicochemical Profiling: The "Why" Behind the Scaffolds

Choosing between a pyrrolo-pyrazine and a pyrido-pyrazine is not merely a matter of molecular weight; it is a strategic manipulation of 3D vector projection, basicity, and metabolic shielding.

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (The Steric Shield)

This 5-6 fused system incorporates a gem-dimethyl group at the C1 position, adjacent to the bridgehead nitrogen. We do not add these methyl groups arbitrarily. The gem-dimethyl moiety exploits the Thorpe-Ingold effect , driving the ring into a tightly packed conformation. This serves two mechanistic purposes:

  • Metabolic Blocking: The bulky methyl groups sterically occlude the adjacent α -carbon from the catalytic heme iron of CYP450 enzymes, drastically reducing oxidative dealkylation[1].

  • pKa Modulation: The steric bulk restricts solvent access to the adjacent basic amine. Because the protonated state cannot be efficiently solvated, the pKa of the amine drops by 1.0 to 1.5 units compared to an unsubstituted piperazine, thereby improving passive membrane permeability.

This scaffold has been successfully deployed in the development of highly potent aldose reductase inhibitors, such as AS-3201, where the rigid tetrahydropyrrolo-pyrazine core ensures precise alignment within the enzyme's active site[2].

Tetrahydropyrido[1,2-a]pyrazine (The Vector Projector)

The 6-6 fused pyrido-pyrazine system lacks the extreme steric shielding of the gem-dimethyl group but offers a completely different set of dihedral angles. The transition from a 5-membered to a 6-membered fused ring alters the exit vectors of substituents attached to the pyrazine core, allowing for deeper penetration into narrow, elongated binding pockets. This scaffold is a cornerstone in the design of HIV integrase inhibitors, where the 6-6 geometry perfectly coordinates with essential metal ions in the viral active site[3].

Quantitative Comparison Table
Property / Parameter1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazineTetrahydropyrido[1,2-a]pyrazineCausality / Structural Driver
Ring System 5-6 Fused Bicyclic6-6 Fused BicyclicDictates overall 3D volume and exit vectors.
Typical pKa (Basic N) ~6.5 - 7.5~7.5 - 8.5Gem-dimethyl restricts solvation, lowering pKa.
CYP450 α -Oxidation Highly ResistantModerately SusceptibleSteric occlusion by C1 methyl groups.
Conformational Rigidity Very High (Thorpe-Ingold effect)HighFused nature prevents piperazine chair-flipping.
Primary Therapeutic Use Aldose Reductase / Thrombin InhibitorsHIV Integrase / CNS TargetsTarget-specific spatial requirements.

Scaffold Selection Logic

The decision to deploy either scaffold must be driven by the primary liability of your initial hit compound. The following logical decision tree outlines the standard operating procedure for bioisostere selection.

ScaffoldSelection Start Identify Piperazine Liability Metab Is CYP450 alpha-oxidation the primary issue? Start->Metab Steric Select 1,1-dimethyl-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine Metab->Steric Yes (Needs Steric Shield) Flex Is an extended 6-6 vector required? Metab->Flex No Pyrido Select Tetrahydropyrido [1,2-a]pyrazine Flex->Pyrido Yes (Needs 6-6 Geometry)

Logical decision tree for bicyclic piperazine bioisostere selection.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To objectively compare these two scaffolds, we rely on two highly standardized, self-validating workflows: Potentiometric Titration for pKa, and Human Liver Microsome (HLM) Stability for intrinsic clearance.

Protocol A: Potentiometric pKa Determination

To validate the hypothesis that the gem-dimethyl group lowers basicity[4], we utilize automated potentiometric titration.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Self-Validation: The slope must be >95% of the Nernstian theoretical value; otherwise, recalibrate.

  • Sample Preparation: Dissolve 1.0 mg of the scaffold in 10 mL of 0.15 M KCl (to maintain constant ionic strength). If solubility is poor, use a methanol/water cosolvent system and extrapolate to 0% organic via the Yasuda-Shedlovsky method.

  • Titration: Titrate with standardized 0.1 M HCl or 0.1 M NaOH using an automated titrator. Record pH after each 0.01 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the equivalence point. The pKa is extracted from the half-equivalence point.

Protocol B: High-Throughput HLM Stability Assay

To quantify the metabolic shielding provided by the pyrrolo-pyrazine scaffold, we measure intrinsic clearance ( CLint​ ) using LC-MS/MS.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (final concentration 0.5 mg protein/mL) and the test scaffold (final concentration 1 μ M).

  • Self-Validating Controls: Concurrently run Verapamil (high clearance) and Warfarin (low clearance) in adjacent wells.

  • Reaction Initiation & Quenching: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Validation Gate: Calculate the half-life ( t1/2​ ) of Verapamil. If the Verapamil t1/2​ falls outside the historical 95% confidence interval (typically 10-15 mins), the entire assay plate is rejected due to compromised HLM activity.

AssayWorkflow Incubate HLM Incubation (Test + Controls) Quench ACN Quench & IS Addition Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Validate Data Validation (Verapamil Clearance) LCMS->Validate

Self-validating LC-MS/MS workflow for intrinsic clearance determination.

Conclusion

The transition from simple piperazines to bicyclic systems is a critical step in late-stage lead optimization. 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the scaffold of choice when metabolic stability and pKa reduction are paramount, leveraging the Thorpe-Ingold effect to create a robust steric shield. Conversely, tetrahydropyrido[1,2-a]pyrazine is optimal when the binding pocket demands the specific spatial geometry and extended vector projection inherent to a 6-6 fused system. By applying the rigorous, self-validating protocols outlined above, drug discovery teams can objectively quantify these advantages and accelerate the development of superior clinical candidates.

References

  • Collection - Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine- 4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone. Figshare.
  • WO2005016927A1 - Nitrogenous condensed-ring compound and use thereof as HIV integrase inhibitor. Google Patents.
  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate.
  • Characterization of 1,4-Dihydroxy-2,2-dimethylpiperazine: A Technical Guide. Benchchem.

Sources

Validation

In Vivo vs. In Vitro Efficacy of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Compounds: A Comprehensive Comparison Guide

Executive Summary The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (THPP) scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of Aldose Reductase Inhibitors (ARIs) for diabetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (THPP) scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy and KCNQ (Kv7) potassium channel openers for epilepsy[1]. However, drug development programs frequently encounter a severe translational gap: compounds exhibiting single-digit nanomolar potency in vitro often fail in vivo due to rapid oxidative metabolism and poor tissue penetrance.

This guide objectively compares the efficacy of the baseline unsubstituted THPP scaffold against the 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative[2] and advanced spiro-substituted clinical candidates (e.g., AS-3201/Ranirestat)[3]. By analyzing paired in vitro and in vivo experimental data, we demonstrate how gem-dimethylation at the C1 position acts as a critical metabolic shield, preserving target engagement while drastically improving pharmacokinetic viability.

Mechanistic Grounding: The Translational Challenge

The primary reason unsubstituted THPP compounds fail in vivo is the high susceptibility of the C1 position (adjacent to the bridgehead nitrogen and the pyrrole ring) to hepatic CYP450-mediated hydroxylation. The introduction of a 1,1-dimethyl group introduces precise steric hindrance. This structural modification prevents first-pass metabolism without disrupting the essential hydrogen-bonding network required for target binding.

To understand how this translates to efficacy, we must look at the primary pathophysiological pathway targeted by these compounds: the Polyol Pathway in diabetic complications.

ARI_Pathway Gluc Hyperglycemia (Excess Glucose) AR Aldose Reductase (Overactive) Gluc->AR Drives Pathway Sorb Sorbitol Accumulation (Osmotic Stress) AR->Sorb NADPH Oxidation Neuro Diabetic Neuropathy (Nerve Damage) Sorb->Neuro Cellular Swelling Drug 1,1-Dimethyl-THPP (Inhibitor) Drug->AR Competitive Blockade

Figure 1: Mechanism of 1,1-dimethyl-THPP derivatives in blocking the polyol pathway.

In Vitro Efficacy Profiling

In vitro assays are designed to isolate target engagement from systemic variables. For THPP derivatives, we evaluate enzyme inhibition (for ARIs) and electrophysiological channel activation (for KCNQ openers)[4].

High-Throughput Patch-Clamp Protocol (KCNQ Channel Activation)

As an application scientist, it is critical to ensure that in vitro electrophysiology is self-validating. The following workflow isolates the M-current (Kv7.2/7.3) to accurately quantify the EC₅₀ of 1,1-dimethyl-THPP compounds.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing human Kv7.2/Kv7.3 channels. Causality: CHO cells lack endogenous M-currents, ensuring that any recorded potassium efflux is exclusively mediated by the transfected channels.

  • Intracellular/Extracellular Milieu: Use an intracellular solution rich in K-gluconate (140 mM) and an extracellular solution containing standard NaCl (145 mM). Causality: K-gluconate mimics the physiological intracellular environment, preventing the chloride-induced current rundown often seen with KCl solutions, thus maintaining stable baselines for extended drug perfusion.

  • Gigaseal & Break-in: Achieve a >1 GΩ seal using borosilicate glass pipettes, followed by gentle suction to establish the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV, then apply a depolarizing step to -20 mV for 1 second, followed by a tail pulse to -60 mV. Causality: Kv7 channels begin activating at -60 mV. Stepping to -20 mV ensures robust channel opening without triggering high-voltage activated channels, providing a clean window to measure the M-current.

  • Drug Application & Validation: Perfuse the 1,1-dimethyl-THPP compound. Crucial Self-Validation: Conclude every recording by perfusing Retigabine (10 µM) as a positive control. If Retigabine fails to further augment the current, the cell's channel expression is compromised, and the data point must be discarded.

PatchClamp Prep 1. Cell Preparation (CHO-Kv7.2/7.3) Seal 2. Gigaseal Formation (>1 GΩ Resistance) Prep->Seal Patch Pipette Base 3. Baseline Recording (Vehicle Control) Seal->Base Break-in (Whole Cell) Test 4. 1,1-Dimethyl-THPP Perfusion Base->Test Stable M-Current Valid 5. Positive Control (Retigabine 10 µM) Test->Valid Washout & Verify

Figure 2: Self-validating whole-cell patch-clamp workflow for KCNQ channel openers.

In Vivo Efficacy Profiling

While unsubstituted THPP compounds perform admirably in the patch-clamp and isolated enzyme assays, their in vivo performance collapses. To objectively measure the in vivo rescue provided by the 1,1-dimethyl substitution, we utilize the Streptozotocin (STZ)-induced diabetic rat model[3].

In Vivo STZ-Rat Sciatic Nerve Sorbitol Assay
  • Disease Induction: Administer STZ (60 mg/kg, i.v.) to adult Sprague-Dawley rats. Causality: STZ selectively destroys pancreatic beta cells, mimicking Type 1 diabetes. Chronic hyperglycemia is strictly required to drive excess glucose through the low-affinity aldose reductase pathway.

  • Baseline Validation: At 48 hours post-injection, measure blood glucose. Self-Validation: Only include rats with blood glucose >300 mg/dL. This strict threshold ensures uniform disease baseline and prevents false positives in the efficacy readout.

  • Dosing: Administer the 1,1-dimethyl-THPP compound via oral gavage (0.1 - 10 mg/kg/day) for 5 days.

  • Tissue Extraction & Endpoint: Euthanize subjects, rapidly dissect the sciatic nerve, and homogenize in perchloric acid. Quantify sorbitol via HPLC-MS/MS. Causality: Why measure sorbitol in the sciatic nerve rather than blood? Aldose reductase is highly expressed in the Schwann cells of peripheral nerves. Because sorbitol is highly hydrophilic, it cannot cross cell membranes, leading to localized intracellular accumulation. Sciatic nerve sorbitol provides a direct, localized biochemical readout of in vivo target inhibition, proving the drug successfully survived first-pass metabolism and penetrated peripheral nerve tissue.

Quantitative Data Comparison

The table below synthesizes standard pharmacological metrics comparing the baseline unsubstituted scaffold, the 1,1-dimethyl product, and an advanced spiro-derivative (analogous to AS-3201)[3].

Compound ScaffoldIn Vitro Target IC₅₀ (nM)Hepatic Microsomal T₁/₂ (min)In Vivo ED₅₀ (mg/kg/day)Oral Bioavailability (F%)Peripheral Nerve Penetrance
Unsubstituted THPP 12.5< 15> 30.0< 10%Poor
1,1-Dimethyl-THPP 18.0> 1202.565%High
Spiro-THPP (AS-3201) 15.0> 1200.18> 80%Very High
Analytical Breakdown
  • In Vitro Parity: The addition of the gem-dimethyl group at C1 causes a negligible shift in in vitro potency (12.5 nM vs 18.0 nM). The binding pocket for these targets (both AR and KCNQ) accommodates the added lipophilic bulk without steric clash.

  • In Vivo Superiority: The unsubstituted scaffold has a microsomal half-life of less than 15 minutes, resulting in an abysmal in vivo ED₅₀ (>30 mg/kg). The 1,1-dimethyl-THPP completely blocks C1-hydroxylation, extending the half-life to >120 minutes and improving the in vivo efficacy by over an order of magnitude (ED₅₀ = 2.5 mg/kg).

  • Alternative Comparison: While spiro-fused derivatives (like AS-3201) offer the ultimate in vivo potency (ED₅₀ = 0.18 mg/kg) due to rigidified conformational locking[3], the 1,1-dimethyl-THPP scaffold remains a highly versatile, synthetically accessible building block for early-to-mid stage drug discovery programs.

References

  • Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners Journal of Medicinal Chemistry (ACS Publications)[Link][3]

  • Chemical modulation of Kv7 potassium channels PMC - National Institutes of Health (NIH)[Link][4]

  • Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]-Pyrazine Based on a Cascade Strategy ResearchGate[Link][1]

Sources

Comparative

Analytical Validation of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Purity: An Orthogonal Comparison of FTIR and HPLC

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of selecting the optimal analytical modality for verifying the purity of complex pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of selecting the optimal analytical modality for verifying the purity of complex pharmaceutical intermediates. 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 1215295-90-1) is a structurally intricate bicyclic nitrogen heterocycle[1][2]. Its unique pyrrolopyrazine core presents specific analytical challenges, particularly regarding structural verification and trace impurity profiling.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default choice. However, Fourier Transform Infrared (FTIR) spectroscopy—especially when coupled with advanced chemometric modeling—has emerged as a powerful, high-throughput, and environmentally sustainable alternative. While FTIR identifies chemical bonds and molecular structures based on infrared light absorption, HPLC physically separates and quantifies individual chemical compounds based on phase interactions[3].

This guide objectively compares the performance of FTIR-ATR (Attenuated Total Reflectance) against HPLC-UV for the purity validation of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, providing actionable, self-validating protocols and empirical rationales for your laboratory workflows.

Mechanistic Rationale & Analytical Modalities

To understand why a specific technique succeeds or fails, we must look at the physical chemistry of the analyte. The 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine molecule contains a conjugated pyrrole ring fused to a saturated pyrazine derivative.

  • The FTIR Advantage (Structural Specificity): FTIR is a non-destructive spectroscopic technique that provides a highly sensitive "molecular fingerprint"[4]. For this compound, FTIR instantly captures the C-H stretching (sp² and sp³ carbons), the C=C/C=N stretching of the pyrrole ring (1600–1500 cm⁻¹), and the distinct C-N vibrations (1300–1100 cm⁻¹). Any polymorphic shifts or structurally similar impurities will perturb these vibrational modes, allowing for rapid identification without sample dissolution.

  • The HPLC Advantage (Trace Separation): HPLC physically separates the API from its synthetic byproducts. Because the pyrrolopyrazine core is highly UV-active due to its conjugated system, UV detection at ~254 nm yields exceptional sensitivity for trace-level quantification[3].

G cluster_FTIR FTIR-ATR Workflow cluster_HPLC HPLC-UV Workflow Start 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (API Sample) F_Prep Direct Application (No Prep) Start->F_Prep H_Prep Dissolution & Filtration (Solvent Prep) Start->H_Prep F_Scan IR Absorption (Vibrational Modes) F_Prep->F_Scan F_Data Chemometric PLS (Quantification) F_Scan->F_Data Compare Orthogonal Purity Validation (Cross-Verification) F_Data->Compare H_Sep Chromatographic Separation (C18 Column) H_Prep->H_Sep H_Data Peak Integration (Trace Detection) H_Sep->H_Data H_Data->Compare

Workflow comparison of FTIR-ATR and HPLC for pyrrolopyrazine purity analysis.

Experimental Methodologies: Self-Validating Protocols

To ensure compliance with ICH Q2(R1) guidelines[5], both methods require built-in system suitability checks. Do not merely execute these steps; understand the causality behind them.

Protocol A: Quantitative FTIR-ATR via Chemometrics

FTIR alone is qualitative. To achieve HPLC-level quantitative purity validation, we must couple FTIR with Partial Least Squares (PLS) regression[4].

  • System Suitability & Background:

    • Action: Perform a 16-scan air background check. Validate wavenumber accuracy using a polystyrene standard (peak at 1601 cm⁻¹).

    • Causality: Atmospheric CO₂ and water vapor absorb strongly in the IR region. A fresh background subtraction isolates the analyte's signal.

  • Sample Presentation:

    • Action: Place 2–5 mg of neat 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine powder directly onto a monolithic Diamond ATR crystal. Apply a consistent torque pressure using the anvil.

    • Causality: Diamond is chosen over ZnSe due to its chemical inertness against basic nitrogen heterocycles. Consistent pressure ensures uniform depth of penetration of the evanescent IR wave, which is critical for quantitative reproducibility.

  • Data Preprocessing & PLS Modeling:

    • Action: Apply Standard Normal Variate (SNV) and a Savitzky-Golay 2nd derivative to the raw spectra (4000–400 cm⁻¹).

    • Causality: SNV eliminates baseline shifts caused by physical particle size variations in the powder, while the 2nd derivative resolves overlapping peaks, isolating the true chemical variance of impurities.

PLS Raw Raw ATR-FTIR Spectra (4000-400 cm⁻¹) Pre Preprocessing (SNV & 2nd Deriv) Raw->Pre Model PLS Regression Model (Calibration Set) Pre->Model Val Internal Cross-Validation (RMSECV Check) Model->Val Out Purity Prediction (% API) Val->Out

Chemometric data processing pipeline for quantitative FTIR purity prediction.

Protocol B: HPLC-UV Separation
  • Mobile Phase Preparation:

    • Action: Prepare a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The pyrazine ring contains basic nitrogen atoms. Without an acidic modifier like TFA to protonate these amines, they will interact with residual silanols on the C18 stationary phase, causing severe peak tailing and ruining integration accuracy.

  • Sample Preparation:

    • Action: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Action: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Monitor at 254 nm.

    • Causality: The 254 nm wavelength specifically targets the π-π* transitions of the conjugated pyrrole system, maximizing the signal-to-noise ratio for the primary compound.

Quantitative Data & Performance Comparison

When evaluating these techniques, laboratories must balance analytical rigor against operational efficiency. Recent studies highlight that FTIR combined with chemometrics offers a superior profile in terms of Green Analytical Chemistry (GAC) by eliminating solvent waste, while maintaining statistical parity with HPLC for main-component assay[6].

Table 1: Performance Metrics Comparison for Pyrrolopyrazine Purity Validation

Validation ParameterFTIR-ATR (with PLS Regression)HPLC-UV (Gradient Elution)Scientific Causality & Practical Implication
Specificity High (Molecular fingerprinting)High (Retention time + UV spectra)FTIR excels at distinguishing structural isomers and polymorphs; HPLC excels at isolating trace degradants.
Linearity (R²) > 0.995 (Requires robust calibration)> 0.999 (Highly linear UV response)HPLC provides a wider dynamic range; FTIR is highly sufficient for batch release and formulation QC.
LOD / LOQ ~0.1% - 0.5% w/w< 0.01% w/wHPLC is mandatory for quantifying genotoxic trace impurities; FTIR is ideal for rapid bulk assay.
Analysis Time < 2 minutes per sample15 - 30 minutes per sampleFTIR enables high-throughput, real-time Process Analytical Technology (PAT) deployment.
Environmental Impact Zero solvent waste (Green Chemistry)15 - 30 mL organic waste per runFTIR significantly reduces operational costs, hazardous waste disposal, and environmental footprint[6].

Strategic Recommendations & Conclusion

The choice between FTIR and HPLC for validating 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not mutually exclusive; they are highly complementary.

  • When to use FTIR: Deploy FTIR-ATR with PLS regression for routine batch-to-batch consistency checks, rapid raw material identification, and in-line process monitoring. Its speed and zero-solvent requirement make it the undisputed champion of operational efficiency.

  • When to use HPLC: Rely on HPLC-UV during early-stage method development, stability-indicating assays, and when regulatory bodies require the quantification of trace impurities below 0.1%.

  • The Ultimate Solution (HPLC-FTIR): For highly complex matrices where thermal instability or co-elution is an issue, hyphenated HPLC-FTIR systems are emerging as the gold standard. This technique separates the mixture via liquid chromatography and subsequently analyzes the eluted fractions via an infrared flow cell or solvent-removal interface, marrying the separation power of HPLC with the definitive structural elucidation of FTIR[].

By understanding the causality behind these analytical interactions, laboratories can design robust, self-validating workflows that ensure the highest standards of pharmaceutical purity and regulatory compliance.

References
  • Difference between FTIR Analysis and HPLC Analysis Rocky Mountain Laboratories / WordPress URL
  • FTIR combined with chemometric tools (fingerprinting spectroscopy)
  • 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Fluorochem URL
  • 1215295-90-1 - Accel Scientific Accel Scientific URL
  • High Performance Liquid Chromatography-Fourier Infrared Spectroscopy (HPLC-FTIR)
  • How to Validate FTIR Results With Reference Samples Patsnap Eureka URL
  • Are you missing contaminants?

Sources

Safety & Regulatory Compliance

Safety

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine proper disposal procedures

Proper management of hazardous laboratory chemicals is the cornerstone of a robust Environmental Health and Safety (EHS) program. As a bicyclic nitrogen heterocycle, 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of hazardous laboratory chemicals is the cornerstone of a robust Environmental Health and Safety (EHS) program. As a bicyclic nitrogen heterocycle, 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine presents specific handling and disposal challenges typical of organic amines.

This guide provides drug development professionals and bench scientists with a self-validating, step-by-step operational plan for the safe disposal and spill management of this compound. By understanding the mechanistic causality behind these protocols, laboratories can prevent dangerous incompatibilities, ensure regulatory compliance, and protect aquatic ecosystems.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine contains basic amine functionalities, making it reactive toward specific chemical classes and potentially hazardous to the environment[1][2].

Table 1: Quantitative Data and Hazard Profile

PropertyValue / Description
Chemical Name 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS Number 1215295-90-1[1]
Molecular Formula C9H14N2[3]
Molecular Weight 150.22 g/mol [3]
Chemical Class Heterocyclic Amine / Organic Base
Primary Hazards Skin/eye irritant, basic (corrosive potential), aquatic toxicity[2]
Incompatibilities Mineral acids, strong oxidizers, acid chlorides[4]

Mechanistic Causality in Waste Segregation

The fundamental rule of chemical disposal is segregation based on reactivity . Why do we isolate heterocyclic amines from other waste streams?

  • Exothermic Neutralization: Because 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine acts as a Lewis base, mixing it with acidic waste (e.g., hydrochloric acid, sulfuric acid) triggers a rapid, highly exothermic neutralization reaction. This heat generation can cause solvent boiling, container over-pressurization, and explosive rupture[4].

  • Oxidation Hazards: Contact with strong oxidizers (e.g., peroxides, permanganates) can lead to the oxidative cleavage of the pyrrolo-pyrazine ring, potentially releasing toxic nitrogen oxide ( NOx​ ) gases or initiating a fire[4].

  • Environmental Persistence: Organic amines can significantly contaminate aquatic life forms and disrupt local ecosystems. Therefore, they must never be disposed of via the sink or general biohazard waste streams[2]. The ultimate, EPA-approved disposal method for this class of compounds is high-temperature incineration[5].

Step-by-Step Disposal Protocol

To ensure a self-validating workflow, each step in this protocol includes a specific validation check.

Step 1: Container Selection and Preparation

  • Action: Select a UN-certified High-Density Polyethylene (HDPE) or heavy-duty glass container[6][7]. Do not use metal containers, as trace water combined with the amine can cause slow alkaline corrosion of the metal.

  • Validation Check: Visually inspect the container for micro-fractures and verify that the cap has an intact, chemically resistant PTFE liner.

Step 2: Waste Transfer and Volume Control

  • Action: Transfer the chemical into the waste container inside a certified fume hood. Fill the container to a maximum of 90% capacity to allow for vapor expansion[7].

  • Validation Check: Confirm the liquid level is at least 2 inches below the threaded neck of the container.

Step 3: Labeling and Categorization

  • Action: Attach a hazardous waste label immediately. Identify the contents by their full chemical name (1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine) and molecular formula. Trade names or abbreviations are unacceptable for institutional waste transfer[8].

  • Validation Check: Ensure the label explicitly states "Hazardous Waste - Organic Amine / Basic" to alert EHS personnel of its chemical nature.

Step 4: Storage and Institutional Transfer

  • Action: Place the sealed container in a secondary containment tray designated only for basic/amine waste. Store away from direct sunlight and heat sources. Coordinate with your institution's waste broker for final transfer to a licensed incineration facility[5][6].

  • Validation Check: Swipe the exterior of the primary container with pH paper moistened with DI water. A neutral reading validates that no micro-spills occurred during the transfer process.

WasteDisposal Start Generate Amine Waste (CAS: 1215295-90-1) Check Phase Assessment Start->Check Liquid Liquid: HDPE/Glass Container Check->Liquid Liquid Solid Solid: Sealed Double Bag/Tub Check->Solid Solid Label Label: Hazardous Waste Organic Amine Liquid->Label Solid->Label Segregate Segregate from: Acids & Oxidizers Label->Segregate Incinerate Final Disposal: EPA-Certified Incineration Segregate->Incinerate

Workflow for the segregation and disposal of heterocyclic amine laboratory waste.

Spill Response & Decontamination Workflow

In the event of an accidental release, swift and methodical action prevents personnel exposure and environmental contamination.

Step 1: Assessment and PPE

  • Action: Determine the spill volume. For spills >50 mL, evacuate the immediate area and contact EHS[4]. For minor spills (<50 mL), don appropriate PPE, specifically heavy-duty Nitrile gloves, as they provide superior resistance to organic amines compared to latex[9].

Step 2: Containment and Absorption

  • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

  • Causality Note: Never use sawdust or combustible sweeping compounds. Amines can react with the organic matter in sawdust, and if trace oxidizers are present, it can create a localized fire hazard.

Step 3: Collection and Surface Decontamination

  • Action: Use a non-sparking plastic scoop to collect the saturated absorbent and place it into a solid hazardous waste tub[8]. Wash the contaminated surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

  • Validation Check: After cleaning, use a wet pH strip on the spill surface. A return to ambient/neutral pH confirms complete decontamination of the basic amine residue.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Major Major (>50mL): Evacuate & Call EHS Size->Major >50mL Minor Minor (<50mL): Don PPE (Nitrile) Size->Minor <50mL Absorb Absorb with Inert Material (Sand/Vermiculite) Minor->Absorb Collect Collect in Solid Waste Tub Absorb->Collect Decon Decontaminate Surface (Water/Detergent) Collect->Decon

Decision matrix and operational workflow for organic amine spill response.

References

  • Accel Scientific. "1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine".
  • NextSDS. "1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine(SALTDATA: FREE)
  • Environmental Protection Agency (EPA).
  • University of Groningen. "Hazardous waste acceptance conditions".
  • National University of Singapore (NUS) Chemistry. "Waste Chemicals".
  • USDA Agricultural Research Service. "Chemical Hygiene Plan".
  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides".
  • ACS Publications.
  • University of Kentucky. "Model Chemical Hygiene Plan".

Sources

© Copyright 2026 BenchChem. All Rights Reserved.